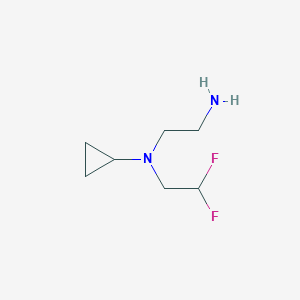
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. The compound is a cyclopropanamine derivative, which means it contains a cyclopropane ring in its structure.
Applications De Recherche Scientifique
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been found to have potential applications in various fields of research. In the field of medicinal chemistry, it has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine receptors. It has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
In the field of neuroscience, N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been studied for its ability to modulate the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. It has also been studied for its potential use in the treatment of addiction and substance abuse.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine involves its ability to modulate the activity of various neurotransmitter receptors and transporters in the brain. It has been found to modulate dopamine receptors, serotonin transporters, and other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been found to have various biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which can lead to improvements in mood and cognition. It has also been found to have anxiolytic and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is its ability to modulate multiple neurotransmitter systems in the brain, which makes it a potentially useful tool for studying the mechanisms underlying various neuropsychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can limit its use in certain experimental paradigms.
Orientations Futures
There are numerous future directions for research involving N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine. One potential direction is to further investigate its potential as an antipsychotic and antidepressant agent. Another direction is to investigate its potential use in the treatment of addiction and substance abuse. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine involves a multi-step process. The first step involves the synthesis of 2,2-difluoroethylamine, which is then reacted with cyclopropanecarboxylic acid to form the corresponding amide. The amide is then reduced using a reducing agent such as lithium aluminum hydride to form the desired product.
Propriétés
IUPAC Name |
N'-cyclopropyl-N'-(2,2-difluoroethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)5-11(4-3-10)6-1-2-6/h6-7H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRYNCZCZGYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

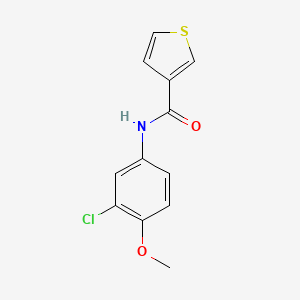
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
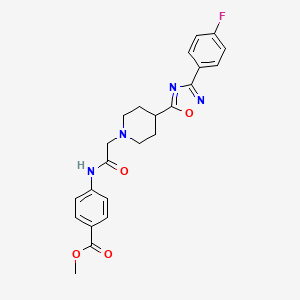
![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)
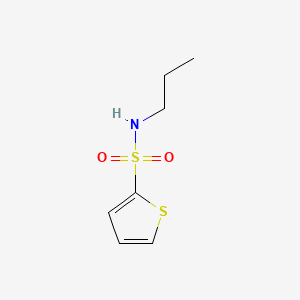
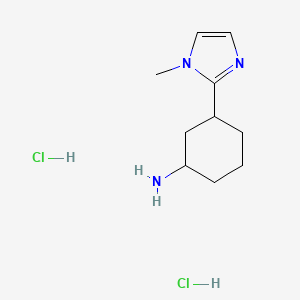
![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide](/img/structure/B2997812.png)
![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2997818.png)
![[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B2997819.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate](/img/structure/B2997820.png)